molecular formula C6H4BrFN2O2 B082889 2-Bromo-4-fluoro-6-nitroaniline CAS No. 10472-88-5

2-Bromo-4-fluoro-6-nitroaniline

Cat. No. B082889
Key on ui cas rn: 10472-88-5
M. Wt: 235.01 g/mol
InChI Key: HCYDUPDSEDHSQB-UHFFFAOYSA-N
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Patent
US08637537B2

Procedure details

A suspension of 2-bromo-4-fluoro-6-nitroaniline (14 g, 59 mmol) and SnCl2 (66 g, 295 mmol) in EtOH (50 mL) was heated at reflux for 5 h. The reaction mixture was concentrated in vacuo. To the residue was added EtOAc (100 mL) and satd. aq. NaHCO3 (200 mL). The mixture was filtered over Celite® and washed with EtOAc (100 mL×3). The combined organic layers were washed with satd. aq. NaHCO3, water, and brine, dried (MgSO4), filtered, and concentrated in vacuo to afford 3-bromo-5-fluorobenzene-1,2-diamine as a gray solid (10.1 g, 100%). MS (ESI): m/z=205 [M+1]+.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
66 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[C:5]([N+:10]([O-])=O)[C:3]=1[NH2:4].Cl[Sn]Cl>CCO>[Br:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[C:5]([NH2:10])[C:3]=1[NH2:4]

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
BrC1=C(N)C(=CC(=C1)F)[N+](=O)[O-]
Name
Quantity
66 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 h
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the residue was added EtOAc (100 mL)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered over Celite®
WASH
Type
WASH
Details
washed with EtOAc (100 mL×3)
WASH
Type
WASH
Details
The combined organic layers were washed with satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
aq. NaHCO3, water, and brine, dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)F)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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